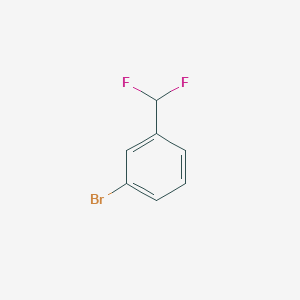

1-Bromo-3-(difluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHIUQWUSQZMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377832 | |

| Record name | 1-bromo-3-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29848-59-7 | |

| Record name | 1-bromo-3-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Bromo-3-(difluoromethyl)benzene for Researchers and Drug Development Professionals

CAS Number: 29848-59-7

This technical guide provides a comprehensive overview of 1-Bromo-3-(difluoromethyl)benzene, a key building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a versatile intermediate in the synthesis of complex organic molecules.

Physicochemical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 29848-59-7 |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| Density | 1.604 g/mL at 25 °C |

| Boiling Point | 65 °C at 4.5 mmHg |

| Refractive Index (n20/D) | 1.521 |

| InChI Key | HUSPSWKWFREKSS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)C(F)F |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed journals, a common and effective method for the synthesis of similar aryl bromides is the Sandmeyer reaction, starting from the corresponding aniline. Below is a representative experimental protocol.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

3-(Difluoromethyl)aniline

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-(difluoromethyl)aniline in a solution of hydrobromic acid (48%) and water at 0-5 °C with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. The addition rate should be controlled to prevent the temperature from exceeding 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid (48%).

-

Slowly add the previously prepared diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution will be observed. The addition should be controlled to maintain a steady evolution of gas.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield the final product.

-

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in drug discovery and development due to the strategic placement of the bromine atom and the difluoromethyl group. The bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[1]

The difluoromethyl group is of increasing interest in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using this compound as the aryl halide.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add this compound, the desired arylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add a solvent mixture of toluene, ethanol, and water.

-

Add potassium carbonate as the base.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel organic compounds. Its utility in forming carbon-carbon bonds through cross-coupling reactions, combined with the beneficial properties conferred by the difluoromethyl group, makes it a critical tool for researchers and professionals in drug development and materials science. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for the scientific community.

References

A Comprehensive Technical Guide to 1-Bromo-3-(difluoromethyl)benzene for Researchers and Drug Development Professionals

An In-depth Overview of the Physicochemical Properties, Synthesis, and Handling of a Key Chemical Intermediate

This technical guide provides a detailed examination of 1-Bromo-3-(difluoromethyl)benzene (CAS No. 29848-59-7), a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its value lies in the strategic placement of a bromine atom, which allows for a variety of cross-coupling reactions, and the electron-withdrawing difluoromethyl group, which can enhance the metabolic stability and electronic characteristics of target molecules.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering critical data and procedural insights.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the available data are predicted values and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂ | [2] |

| Molecular Weight | 207.02 g/mol | [3][4] |

| CAS Number | 29848-59-7 | [2][3] |

| Boiling Point | 197.7 ± 30.0 °C (Predicted) | [3][5] |

| Density | 1.549 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.499 | [5] |

| Solubility | Almost insoluble in water (0.01 g/L at 25 °C) | [2] |

| Storage | Sealed in a dry place at room temperature | [2][3] |

Synthesis and Experimental Workflows

As a specialty chemical, the synthesis and purification of this compound is a critical process for ensuring high purity for subsequent reactions. The following diagram illustrates a generalized workflow for its synthesis and purification.

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of key physicochemical properties of liquid aromatic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common and efficient method for determining the boiling point of a small sample is the Thiele tube or capillary method.[7]

Apparatus:

-

Thiele tube or a beaker with a high-boiling point oil (e.g., paraffin oil)

-

Thermometer (-10 to 250 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

A few milliliters of this compound are placed into the small test tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

-

The assembly is clamped and immersed in the oil bath of the Thiele tube, making sure the oil level is above the sample level but below the opening of the test tube.[8]

-

The oil is heated gently and stirred to ensure uniform temperature distribution.[6]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[6][8]

-

Heating is discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[7][8]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. For precise measurements of the density of pure liquid chemicals, a pycnometer is often used.[9][10]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).[10]

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C). The water level is adjusted to the mark on the capillary, and the outside is dried. The mass of the pycnometer filled with water is recorded (m₂).[11]

-

The pycnometer is emptied, dried completely, and then filled with this compound.

-

The filled pycnometer is brought to the same temperature in the water bath, the liquid level is adjusted, and the outside is dried. The mass of the pycnometer filled with the sample is recorded (m₃).

-

The density of the liquid (ρ) is calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance. The Abbe refractometer is a common instrument for this measurement.[12]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Soft tissue paper

Procedure:

-

The refractometer is turned on, and the prism is cleaned with a suitable solvent and a soft tissue.

-

The temperature of the prisms is regulated by circulating water from a constant temperature bath, typically set to 20 °C.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The two prisms are closed and locked together.

-

While looking through the eyepiece, the handwheel is adjusted until the boundary between the light and dark regions appears in the field of view.

-

The compensator knob is turned to eliminate any color dispersion, resulting in a sharp, well-defined boundary.

-

The handwheel is further adjusted to center the boundary line on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[2]

-

In case of exposure:

-

Skin Contact: Wash with plenty of water. If skin irritation occurs, seek medical advice.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

-

This guide provides a foundational understanding of the physicochemical properties and handling of this compound, serving as a valuable resource for its application in research and development.

References

- 1. arctomsci.com [arctomsci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 29848-59-7 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. store.astm.org [store.astm.org]

- 10. m.youtube.com [m.youtube.com]

- 11. sites.allegheny.edu [sites.allegheny.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2 - iChemical [ichemical.com]

Spectroscopic Analysis of 1-Bromo-3-(difluoromethyl)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-3-(difluoromethyl)benzene (CAS No. 29848-59-7), a key intermediate in pharmaceutical and specialty chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization.

Executive Summary

This compound is a substituted aromatic compound with significant potential in organic synthesis. Understanding its structural features through spectroscopic analysis is crucial for its application in complex molecular architectures. This guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted data to facilitate research and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and should be used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 7.68 | d | 7.9 | Ar-H |

| 7.59 | s | - | Ar-H |

| 7.45 | d | 7.7 | Ar-H |

| 7.37 | t | 7.8 | Ar-H |

| 6.65 | t | 54.5 | -CHF₂ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 136.1 | Ar-C |

| 132.8 | Ar-C |

| 130.6 | Ar-C |

| 128.9 | Ar-C |

| 125.8 | Ar-C |

| 123.0 | Ar-C-Br |

| 113.8 (t) | -CHF₂ |

Note: The difluoromethyl carbon is expected to appear as a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted Major IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | Aromatic C-H Stretch |

| 1580, 1470 | Medium-Strong | Aromatic C=C Stretch |

| 1320 | Strong | C-F Stretch |

| 1150 | Strong | C-F Stretch |

| 1080 | Medium | In-plane C-H Bend |

| 790 | Strong | Out-of-plane C-H Bend |

| 680 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 206/208 | 100/98 | [M]⁺ (Molecular Ion) |

| 155/157 | 40 | [M-CHF₂]⁺ |

| 127 | 30 | [M-Br]⁺ |

| 76 | 25 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the neat liquid can be analyzed directly.

-

Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Acquisition and Processing: The instrument's data system will record the mass spectrum. The relative abundances of the ions are normalized to the most intense peak (base peak), which is assigned a relative intensity of 100%.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide on the Solubility of 1-Bromo-3-(difluoromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-(difluoromethyl)benzene, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its predicted solubility profile based on its physicochemical properties and data from analogous compounds. Furthermore, it furnishes a detailed, standardized experimental protocol for researchers to determine precise solubility values in their laboratories.

Physicochemical Properties and Predicted Solubility

This compound is a halogenated aromatic compound. Its molecular structure, featuring a polarizable bromine atom and an electron-withdrawing difluoromethyl group on a nonpolar benzene ring, results in a molecule with low to moderate polarity. This structure dictates its solubility behavior, adhering to the principle of "like dissolves like."

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents, from nonpolar to moderately polar. Conversely, its solubility in highly polar solvents, such as water, is expected to be very low. One available data point indicates its water solubility to be 0.01 g/L at 25°C.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility at 25°C ( g/100 mL) | Observations |

| Hexane | C₆H₁₄ | 1.88 | Data to be determined | |

| Toluene | C₇H₈ | 2.38 | Data to be determined | |

| Diethyl Ether | (C₂H₅)₂O | 4.34 | Data to be determined | |

| Chloroform | CHCl₃ | 4.81 | Data to be determined | |

| Dichloromethane | CH₂Cl₂ | 9.08 | Data to be determined | |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Data to be determined | |

| Acetone | C₃H₆O | 20.7 | Data to be determined | |

| Isopropanol | C₃H₈O | 19.9 | Data to be determined | |

| Ethanol | C₂H₅OH | 24.5 | Data to be determined | |

| Methanol | CH₃OH | 32.7 | Data to be determined | |

| Water | H₂O | 80.1 | 0.001 |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method (Adapted from OECD Guideline 105)

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a substance in a given solvent.

1. Principle: An excess of the test substance, this compound, is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved substance in a subsequently isolated saturated solution is then determined by a suitable analytical method.

2. Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Thermostatic shaking apparatus or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of ≤ 0.45 µm)

-

Analytical balance (accurate to ±0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Appropriate vials for sample collection and analysis

3. Procedure:

-

Preparation of the Test Mixture:

-

Add an excess amount of this compound to a volumetric flask. The excess amount should be sufficient to ensure that a saturated solution is formed and that undissolved solute is visible at the end of the equilibration period.

-

Record the exact weight of the substance added.

-

Add a known volume of the chosen organic solvent to the flask.

-

-

Equilibration:

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in the thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests may be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow for the sedimentation of the excess solute.

-

To ensure complete removal of undissolved particles, centrifuge an aliquot of the supernatant at a suitable speed.

-

Carefully withdraw a sample of the clear supernatant and filter it through a syringe filter that has been pre-conditioned with the solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

4. Data Reporting: The solubility should be reported in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature. The mean value from at least three independent determinations should be reported, along with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is critical for the effective design of synthetic routes, formulation development, and toxicological studies.

Crystal Structure of 1-Bromo-3-(difluoromethyl)benzene: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific information regarding 1-Bromo-3-(difluoromethyl)benzene. A thorough search of publicly accessible crystallographic databases and the scientific literature has revealed that no experimental crystal structure data for this compound has been publicly deposited to date. Consequently, this document will focus on the synthesis, physicochemical properties, and the general reactivity of the compound, which are of significant interest to the target audience.

Physicochemical and Chemical Properties

While crystallographic data is unavailable, other key physical and chemical properties of this compound have been reported. These are summarized in the table below. The strategic placement of the bromine atom and the electron-withdrawing difluoromethyl group makes this compound a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The bromine atom can readily participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₂ | N/A |

| Molecular Weight | 207.02 g/mol | N/A |

| CAS Number | 29848-59-7 | N/A |

Experimental Protocols: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the surveyed literature. However, based on established methodologies for the synthesis of analogous aryl bromides and difluoromethylated arenes, a representative synthetic route can be proposed. The most plausible approach involves the electrophilic bromination of 1-(difluoromethyl)benzene.

Representative Synthesis Protocol: Electrophilic Bromination

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

1-(difluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃) as a catalyst

-

Anhydrous dichloromethane (CH₂Cl₂) as a solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(difluoromethyl)benzene in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of iron(III) bromide.

-

Bromination: Add N-Bromosuccinimide (typically 1.05-1.2 equivalents) portion-wise to the reaction mixture over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Work-up: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the representative synthesis of this compound via electrophilic bromination.

Caption: Representative workflow for the synthesis of this compound.

Commercial Availability and Synthetic Pathways of 1-Bromo-3-(difluoromethyl)benzene: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide on 1-Bromo-3-(difluoromethyl)benzene (CAS No. 29848-59-7), a key building block in modern medicinal chemistry, is now available for researchers, scientists, and drug development professionals. This guide details the compound's commercial availability, provides a plausible synthetic protocol, and explores its significance in the development of novel therapeutics. The strategic incorporation of the difluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making this compound a valuable intermediate in pharmaceutical research.[1]

Commercial Availability

This compound is commercially available from various chemical suppliers. The table below summarizes the offerings from a selection of vendors, highlighting available quantities, purity, and pricing. Researchers are advised to contact the suppliers directly for the most current information.

| Supplier | CAS Number | Available Quantities | Purity | Price (EUR) |

| Reagentia | 29848-59-7 | 1 g, 5 g, 10 g, 25 g | Not Specified | 98.69 (1g), 191.20 (5g), 262.13 (10g), 496.50 (25g)[2] |

| BLDpharm | 29848-59-7 | Inquire | Cold-chain transportation | Inquire[3] |

| Novachemistry | 29848-59-7 | Inquire | >97% | Inquire[4] |

| Santa Cruz Biotechnology | 29848-59-7 | Inquire | Not Specified | Inquire[5] |

| Arctom | 29848-59-7 | Flexible sizes | Not Specified | Inquire[6] |

| SciSupplies | 29848-59-7 | 5 g, 100 g | 95.0% | Inquire[7][8] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol [5] |

| Appearance | Liquid |

| CAS Number | 29848-59-7[9] |

Synthetic Pathways

While a direct, one-pot synthesis of this compound is not widely reported, a plausible and efficient multi-step synthetic route can be devised based on modern catalytic methods. A potential pathway involves the difluoromethylation of a readily available starting material, such as 1,3-dibromobenzene, via a metallaphotoredox-catalyzed reaction.

Experimental Protocol: Synthesis of this compound via Metallaphotoredox Catalysis

This protocol is a proposed method based on established principles of metallaphotoredox catalysis for the difluoromethylation of aryl bromides.[10][11][12]

Materials:

-

1,3-dibromobenzene

-

Bromodifluoromethane (CF₂HBr)

-

Nickel catalyst (e.g., NiCl₂ glyme)

-

Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

-

Silyl radical precursor (e.g., a silane)

-

Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)

-

Anhydrous solvent (e.g., dimethylformamide - DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox, a dry Schlenk tube is charged with the nickel catalyst, photoredox catalyst, and ligand. Anhydrous DMF is added, and the mixture is stirred until a homogeneous solution is formed.

-

Addition of Reagents: 1,3-dibromobenzene and the silyl radical precursor are added to the reaction mixture. The Schlenk tube is sealed with a septum.

-

Introduction of Difluoromethylating Agent: The reaction mixture is cooled, and bromodifluoromethane is bubbled through the solution for a specified period under an inert atmosphere.

-

Photocatalysis: The reaction vessel is placed in a photoreactor equipped with a cooling fan and irradiated with visible light (e.g., blue LEDs) at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Application in Drug Development

The difluoromethyl group (-CF₂H) is increasingly recognized as a valuable substituent in medicinal chemistry due to its unique properties. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for thiol and alcohol functionalities.[11] The introduction of a difluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.

While specific drug candidates synthesized directly from this compound are not prominently disclosed in publicly available literature, its utility as a building block is evident from the importance of the difluoromethyl moiety in various therapeutic areas. For instance, related brominated and fluorinated benzene derivatives are used in the synthesis of compounds targeting voltage-gated sodium channels for the treatment of epilepsy and other neurological disorders.[13]

The general strategy involves utilizing the bromine atom for cross-coupling reactions to build the core structure of the drug molecule, while the difluoromethyl group imparts the desired physicochemical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound (1 x 10 g) | Reagentia [reagentia.eu]

- 3. 29848-59-7|this compound|BLD Pharm [bldpharm.com]

- 4. Novachemistry-product-info [novachemistry.com]

- 5. scbt.com [scbt.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound, 95.0%, 5g [scisupplies.eu]

- 8. This compound, 95.0%, 100g [scisupplies.eu]

- 9. Page loading... [guidechem.com]

- 10. scispace.com [scispace.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Metallaphotoredox Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-3-(difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling this chemical. Information on related compounds has been used to supplement data where specific information for 1-Bromo-3-(difluoromethyl)benzene was not available.

Introduction

This compound (CAS No. 29848-59-7) is a valuable intermediate in the synthesis of specialty chemicals, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of both a bromine atom, which is amenable to various cross-coupling reactions, and a difluoromethyl group, which can impart desirable properties such as increased lipophilicity and metabolic stability to target molecules.[1] This guide provides a comprehensive overview of the safety and handling procedures for this compound.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound and a closely related compound, 1-Bromo-4-(difluoromethyl)benzene, for comparison.

| Property | Value for this compound | Value for 1-Bromo-4-(difluoromethyl)benzene |

| CAS Number | 29848-59-7[2] | 51776-71-7 |

| Molecular Formula | C₇H₅BrF₂[2] | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol [2] | 207.02 g/mol |

| Appearance | Liquid | |

| Density | 1.604 g/mL at 25 °C | |

| Refractive Index | n20/D 1.514 | |

| Solubility | Insoluble in water (0.01 g/L at 25 °C)[2] | |

| Storage Temperature | Room Temperature, sealed in a dry environment[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning[2]

Hazard Pictograms:

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. If breathing is difficult, oxygen may be administered by trained personnel. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately flush the skin with plenty of soap and water while removing all contaminated clothing and shoes. If irritation occurs, seek medical attention.[3][4] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Firefighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry sand, dry chemical, CO₂, water spray, or alcohol-resistant foam.[3] For related flammable compounds, water spray, carbon dioxide (CO₂), dry chemical, and chemical foam are recommended.[5] |

| Specific Hazards | Vapors may be heavier than air and can spread along floors. In case of fire, toxic fumes may be released.[6] For similar flammable compounds, vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5][7] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8] |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[6] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6] |

| Containment and Cleaning | Absorb with an inert material such as sand or vermiculite and place in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.[7][9] |

Handling and Storage

| Aspect | Recommendation |

| Safe Handling | Wear appropriate personal protective equipment (PPE). Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[3][10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] Keep away from oxidizing agents.[7] |

Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield.[10] |

| Hand Protection | Chemically resistant gloves such as nitrile or neoprene.[10] |

| Body Protection | Laboratory coat, and if there is a risk of splashing, a chemical-resistant apron or coveralls.[10] |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an organic vapor cartridge.[10] |

Stability and Reactivity

| Aspect | Information |

| Reactivity | No specific data available for the target compound. For a related compound, vapor/air mixtures are explosive at intense warming. |

| Chemical Stability | Stable under recommended storage conditions.[7] |

| Conditions to Avoid | Heat, flames, and sparks.[7] |

| Incompatible Materials | Strong oxidizing agents.[7] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[7] |

Experimental Protocols

Generalized Synthesis of a Brominated Difluoromethylbenzene Analog

The synthesis of a related compound, 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, involves the reaction of a phenol with chlorodifluoromethane in the presence of a base.[11] A potential synthetic route to this compound could involve similar principles, starting from a suitable precursor. A generalized Sandmeyer reaction, used for the synthesis of 1-bromo-3,5-difluorobenzene, could also be a plausible approach, starting from 3-(difluoromethyl)aniline.[12]

Generalized Sandmeyer Reaction Protocol:

-

Diazotization: Dissolve the starting aniline in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution. The reaction may be heated to facilitate the conversion.

-

Work-up and Purification: After the reaction is complete, the mixture is typically steam distilled or extracted with an organic solvent. The organic layer is then washed, dried, and the product is purified by distillation or chromatography.

General Purification Protocol

For purification of similar liquid organic compounds, distillation is a common method.[13]

-

Setup: Assemble a distillation apparatus.

-

Procedure: The crude product is placed in the distillation flask. The apparatus is heated, and the fraction boiling at the expected boiling point of the product is collected. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: General workflow for the safe handling of hazardous chemicals.

Experimental Workflow: Generalized Synthesis and Purification

Caption: A generalized workflow for synthesis and purification.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. aksci.com [aksci.com]

- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. aarti-industries.com [aarti-industries.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 12. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Difluoromethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difluoromethylbenzene (C₆H₅CHF₂) is an aromatic compound of increasing interest in medicinal and agricultural chemistry due to the unique properties conferred by the difluoromethyl (CHF₂) group. Understanding its reactivity in electrophilic aromatic substitution (EAS) is crucial for the synthesis of novel chemical entities. This guide provides a comprehensive overview of the theoretical and practical aspects of EAS reactions on difluoromethylbenzene, including the electronic effects of the CHF₂ group, regioselectivity, and generalized experimental protocols. Due to a scarcity of specific quantitative data in publicly accessible literature, this guide combines established principles of physical organic chemistry with data from analogous compounds to predict the reactivity and product distribution for key EAS reactions.

The Electronic Nature of the Difluoromethyl Group

The difluoromethyl group is a strong electron-withdrawing group, primarily due to the high electronegativity of the two fluorine atoms. This property has a profound impact on the reactivity of the benzene ring in electrophilic aromatic substitution.

-

Inductive Effect (-I): The C-F bonds are highly polarized, with the fluorine atoms drawing electron density away from the methyl carbon. This inductive effect is transmitted through the sigma bond to the aromatic ring, reducing the electron density of the pi system.

-

Resonance Effect: Unlike groups with lone pairs (e.g., -OH, -NH₂) or empty p-orbitals (e.g., -NO₂), the CHF₂ group does not have a significant resonance interaction with the aromatic ring.

The overall effect is a significant deactivation of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene or toluene. A qualitative reactivity order suggests that difluoromethylbenzene is less reactive than toluene and even dichloromethylbenzene in EAS reactions.[6]

Regioselectivity in Electrophilic Aromatic Substitution

The powerful electron-withdrawing nature of the difluoromethyl group dictates the regioselectivity of EAS reactions. As a deactivating group, the CHF₂ substituent is a meta-director . This can be explained by examining the stability of the carbocation intermediates (sigma-complexes or arenium ions) formed during the reaction.

Attack of the electrophile at the ortho, meta, and para positions leads to different resonance structures for the sigma-complex. For ortho and para attack, one of the resonance contributors places the positive charge on the carbon atom directly attached to the electron-withdrawing CHF₂ group. This is a highly destabilized arrangement. In contrast, for meta attack, the positive charge is never located on the carbon bearing the CHF₂ group, resulting in a relatively more stable intermediate. Consequently, the transition state leading to the meta-substituted product is lower in energy, and the meta isomer is the major product.

Below is a diagram illustrating the logical relationship of the directing effects of the difluoromethyl group.

Caption: Logical workflow of the meta-directing effect of the CHF₂ group.

Key Electrophilic Aromatic Substitution Reactions

This section details the expected outcomes and generalized experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of difluoromethylbenzene. The protocols are adapted from general procedures for deactivated aromatic compounds.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the deactivating nature of the CHF₂ group, forcing conditions (e.g., stronger acid mixtures, higher temperatures) may be required compared to the nitration of benzene.

Expected Product Distribution:

| Product Isomer | Expected Distribution |

| ortho-Nitrodifluoromethylbenzene | Minor |

| meta-Nitrodifluoromethylbenzene | Major |

| para-Nitrodifluoromethylbenzene | Minor |

Generalized Experimental Protocol for Nitration of a Deactivated Arene:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 2 equivalents) to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid (e.g., 1.1 equivalents) dropwise to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Reaction: To the cold nitrating mixture, add difluoromethylbenzene (1 equivalent) dropwise at a rate that maintains the reaction temperature between 0-10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC or GC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to isolate the meta-nitro isomer.

Halogenation

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). A Lewis acid catalyst is typically required, and the reaction conditions will be more forcing than for benzene.

Expected Product Distribution (Bromination):

| Product Isomer | Expected Distribution |

| ortho-Bromodifluoromethylbenzene | Minor |

| meta-Bromodifluoromethylbenzene | Major |

| para-Bromodifluoromethylbenzene | Minor |

Generalized Experimental Protocol for Bromination of a Deactivated Arene:

-

Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr), add difluoromethylbenzene (1 equivalent) and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add the Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlBr₃, 0.1-0.3 equivalents).

-

Reaction: Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. The reaction may require gentle heating to initiate.

-

Stir the mixture at room temperature or with gentle heating for a specified time, monitoring by TLC or GC.

-

Work-up: Cool the reaction mixture and quench by carefully adding it to an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

-

Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and remove the solvent.

-

Purification: Purify the product by distillation under reduced pressure or column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring. This reaction is typically carried out with fuming sulfuric acid (oleum) and is reversible.

Expected Product Distribution:

| Product Isomer | Expected Distribution |

| ortho-Difluoromethylbenzenesulfonic acid | Minor |

| meta-Difluoromethylbenzenesulfonic acid | Major |

| para-Difluoromethylbenzenesulfonic acid | Minor |

Generalized Experimental Protocol for Sulfonation of a Deactivated Arene:

-

Setup: In a flask equipped with a magnetic stirrer, add difluoromethylbenzene (1 equivalent).

-

Reaction: Carefully add fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) (e.g., 2-3 equivalents) to the difluoromethylbenzene with stirring. The reaction is exothermic and may require cooling.

-

Heat the mixture (e.g., to 40-80 °C) for several hours. Monitor the reaction's progress by taking aliquots, quenching them in water, and analyzing by HPLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate. If not, it can often be isolated as a salt by adding a solution of sodium chloride (salting out).

-

Purification: The product can be purified by recrystallization of the sulfonic acid or its salt.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings like difluoromethylbenzene. Acylation is more likely to be successful than alkylation because the acylium ion is a more reactive electrophile.[7][8][9][10][11]

Expected Product Distribution (Acylation):

| Product Isomer | Expected Distribution |

| ortho-Acetyldifluoromethylbenzene | Very Minor/None |

| meta-Acetyldifluoromethylbenzene | Major |

| para-Acetyldifluoromethylbenzene | Very Minor/None |

Generalized Experimental Protocol for Friedel-Crafts Acylation of a Deactivated Arene:

-

Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃, e.g., 1.2 equivalents) in an excess of the acyl chloride (e.g., acetyl chloride) or in a suitable solvent like nitrobenzene or carbon disulfide.

-

Reaction: Add difluoromethylbenzene (1 equivalent) dropwise to the stirred suspension.

-

Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by TLC or GC.

-

Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. If a solvent was used, perform a steam distillation to remove it.

-

Extract the aqueous layer with a suitable solvent (e.g., ether or dichloromethane).

-

Combine the organic layers and wash with water, dilute NaOH solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.

-

Purification: Purify the resulting ketone by vacuum distillation or recrystallization.

Experimental Workflow and Signaling Pathways

The general workflow for conducting an electrophilic aromatic substitution reaction and the signaling pathway illustrating the formation of the key intermediate are depicted below.

Caption: A generalized workflow for electrophilic aromatic substitution.

Caption: Simplified signaling pathway for meta-substitution.

Conclusion

The difluoromethyl group is a potent deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. While this deactivation necessitates more forcing reaction conditions, the regioselectivity is predictable, favoring the formation of the meta-substituted isomer. The generalized protocols provided in this guide serve as a starting point for the synthesis of difluoromethyl-substituted aromatic compounds. Further optimization of reaction conditions will be necessary to achieve high yields and purity for specific substrates and electrophiles. The continued exploration of the reactivity of difluoromethylbenzene will undoubtedly contribute to the development of new and valuable molecules in the fields of drug discovery and materials science.

References

- 1. homepages.bluffton.edu [homepages.bluffton.edu]

- 2. hammett substituent constants: Topics by Science.gov [science.gov]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. kvmwai.edu.in [kvmwai.edu.in]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

The Difluoromethyl Group: A Versatile Player in Aromatic Ring Reactivity for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl (CF₂H) group has emerged as a particularly intriguing moiety. Its unique electronic properties, ability to act as a lipophilic hydrogen bond donor, and enhanced metabolic stability make it a valuable bioisosteric replacement for hydroxyl, thiol, and amine groups.[1][2][3] This technical guide provides a comprehensive overview of the reactivity of the difluoromethyl group when attached to an aromatic ring, focusing on key transformations relevant to drug discovery and development.

Electronic Properties and Bioisosterism

The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This significantly influences the electronic properties of the aromatic ring to which it is attached. The polarized C-H bond in the CF₂H group allows it to act as a hydrogen bond donor, a critical feature for molecular recognition at biological targets.[1][4][5] Studies have shown that the hydrogen bond donor capability of a difluoromethyl group on an aromatic ring is comparable to that of thiophenols and anilines.[1][4]

The difluoromethyl group is considered a bioisostere of hydroxyl (OH), thiol (SH), and sometimes amine (NH₂) groups. This means it can often replace these groups in a molecule while maintaining or even improving biological activity. The key advantages of this substitution include:

-

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group more resistant to oxidative metabolism, which can extend the half-life of a drug.[3]

-

Modulated Lipophilicity: The CF₂H group generally increases lipophilicity compared to a methyl group, which can enhance membrane permeability and bioavailability.[2][3] The change in lipophilicity (ΔlogP) upon replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4.[1][4]

-

Fine-tuning of pKa: The electron-withdrawing nature of the CF₂H group can lower the pKa of nearby acidic or basic functionalities, influencing the ionization state of the molecule at physiological pH.

Synthesis of Difluoromethylated Arenes

The growing interest in difluoromethylated compounds has spurred the development of numerous synthetic methodologies. These can be broadly categorized into cross-coupling reactions, C-H activation/functionalization, and methods involving electrophilic or nucleophilic difluoromethylating agents.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the synthesis of difluoromethylated arenes.[6][7]

Copper-Catalyzed Reactions: Copper-catalyzed reactions often utilize aryl iodides as starting materials.[1][7][8] One common approach involves the coupling of an aryl iodide with a difluoromethyl source like TMSCF₂H (trimethyl(difluoromethyl)silane).[7]

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for the difluoromethylation of arylboronic acids and their esters.[3][6][9] These reactions offer broad substrate scope and functional group tolerance.

Data Presentation: Quantitative Data Summary

Table 1: Palladium-Catalyzed Difluoromethylation of Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 | [6] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | RuPhos (6) | Cs₂CO₃ | Dioxane | 80 | 92 | [10] |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | THF | 60 | 78 | [3] |

| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 90 | 65 | [6] |

Table 2: Copper-Catalyzed Difluoromethylation of Aryl Iodides

| Entry | Aryl Iodide | Copper Source (mol%) | Ligand (mol%) | Difluoromethyl Source | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 1-Iodo-4-nitrobenzene | CuI (10) | 1,10-Phenanthroline (20) | TMSCF₂H | DMF | 110 | 88 | [7] |

| 2 | 1-Iodo-4-methoxybenzene | CuI (10) | None | (DMPU)₂Zn(CF₂H)₂ | DMPU | 60 | 90 | [4] |

| 3 | 2-Iodobenzonitrile | CuTC (20) | None | n-Bu₃SnCF₂H | NMP | 120 | 75 | [7] |

| 4 | 3-Iodopyridine | CuI (15) | L-Proline (30) | TMSCF₂H | DMSO | 100 | 72 | [7] |

C-H Difluoromethylation

Direct C-H functionalization represents a highly atom-economical approach to introduce the difluoromethyl group. These reactions can be promoted by transition metals or proceed through radical pathways, often initiated by visible light.[7][11] A notable reagent for radical C-H difluoromethylation is zinc difluoromethanesulfinate (DFMS), often referred to as the Baran reagent.[7][12]

Experimental Protocols: Key Methodologies

Protocol 1: General Procedure for Palladium-Catalyzed Difluoromethylation of Arylboronic Acids

-

Reaction Setup: To an oven-dried Schlenk tube is added the arylboronic acid (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Reagent Addition: The base (e.g., K₃PO₄, 2.0 mmol), the difluoromethylating agent (e.g., bromodifluoromethane solution), and the solvent (e.g., toluene/water mixture) are added via syringe.

-

Reaction Execution: The reaction mixture is stirred vigorously and heated to the specified temperature (e.g., 100 °C) for the designated time. Reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[6]

Protocol 2: General Procedure for Electrophilic C-H (Phenylsulfonyl)difluoromethylation of Anilines

-

Reagent Preparation: The electrophilic difluoromethylating reagent, such as an S-(difluoromethyl)diarylsulfonium salt, is synthesized according to literature procedures.[2]

-

Reaction Setup: In a glovebox or under an inert atmosphere, the aniline substrate (3.0 equiv) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) in a vial.

-

Reagent Addition: The electrophilic (phenylsulfonyl)difluoromethylating reagent (1.0 equiv) is added to the stirred solution at room temperature.

-

Reaction Execution: The reaction is stirred at room temperature for the specified time (e.g., 24 hours). The progress of the reaction can be monitored by ¹⁹F NMR of the crude reaction mixture.

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired (phenylsulfonyl)difluoromethylated aniline.[2][13]

Mandatory Visualizations

Caption: General synthetic routes to difluoromethylated arenes.

Caption: Catalytic cycle for Pd-catalyzed difluoromethylation.

Reactivity of the Aryl Difluoromethyl Group

While the primary focus is often on the introduction of the CF₂H group, its subsequent reactivity is also of significant interest for further molecular elaboration.

Nucleophilic Substitution

The hydrogen atom of the difluoromethyl group is acidic and can be deprotonated with a strong base to generate a nucleophilic difluoromethyl anion. This anion can then react with various electrophiles. For instance, (benzenesulfonyl)difluoromethyl anion, generated from difluoromethyl phenyl sulfone, undergoes Sₙ2 reactions with primary alkyl halides.[14][15]

Electrophilic Aromatic Substitution

The difluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions due to its strong electron-withdrawing inductive effect. This is analogous to the behavior of the trifluoromethyl group.[16]

Metabolic Stability

A key driver for the incorporation of the difluoromethyl group is its ability to enhance metabolic stability. The increased strength of the C-F bond compared to the C-H bond makes the CF₂H group less susceptible to enzymatic oxidation, a common metabolic pathway for many drug molecules. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess the metabolic stability of drug candidates.[15][17][18][19] These assays measure the rate of disappearance of the parent compound over time when incubated with metabolically active enzyme systems.

Conclusion

The difluoromethyl group offers a unique and advantageous profile for medicinal chemists and drug development professionals. Its distinct electronic properties, capacity for hydrogen bonding, and ability to confer metabolic stability make it a valuable tool for lead optimization and the design of novel therapeutics. The continuous development of robust and efficient synthetic methods for the introduction of the CF₂H group onto aromatic rings further expands its accessibility and utility. A thorough understanding of the reactivity of both the synthetic precursors and the resulting difluoromethylated arenes is crucial for leveraging the full potential of this fascinating functional group in the quest for safer and more effective medicines.

References

- 1. A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 6. Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Baran difluoromethylation reagent - Enamine [enamine.net]

- 13. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic Stability Assays [merckmillipore.com]

- 16. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 1-Bromo-3-(difluoromethyl)benzene with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling of 1-bromo-3-(difluoromethyl)benzene with various boronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures containing the valuable difluoromethyl group.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds.[1][2] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid, in the presence of a base.[3][4] The difluoromethyl group is a key pharmacophore in drug discovery, often serving as a bioisostere for hydroxyl or thiol groups, and can enhance metabolic stability and binding affinity. The protocols outlined below provide a robust starting point for the synthesis of novel 3-(difluoromethyl)biaryl derivatives.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. These conditions can be used as a starting point for optimization.

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 110 | 16 | 88 |

| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O (10:1) | 90 | 18 | 85 |

| 4 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 24 | 78 |

| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 16 | 81 |

| 6 | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | - | 110 | 8 | >95 (Conversion)[5] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the coupling of an aryl bromide with a boronic acid using a palladium catalyst.[6]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), or Pd(PPh₃)₄)[3]

-

Phosphine ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[6]

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Degassed water

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (1-5 mol%), the ligand (if applicable, 2-10 mol%), and the base (2.0-3.0 equiv.).[7]

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the degradation of the catalyst.

-

Solvent Addition: Add the anhydrous organic solvent and degassed water via syringe. The ratio of organic solvent to water is typically between 4:1 and 10:1.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-(difluoromethyl)benzene